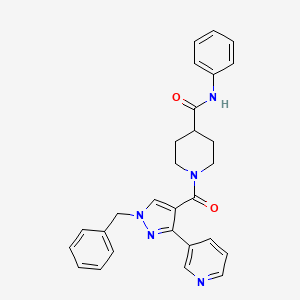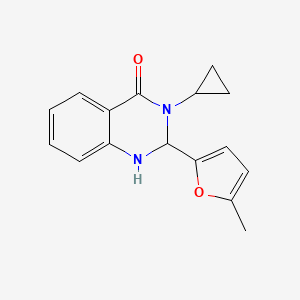
3-Cyclopropyl-2-(5-methylfuran-2-yl)-1,2-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-2-(5-methylfuran-2-yl)-1,2-dihydroquinazolin-4-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound possesses a unique chemical structure that makes it an attractive target for drug discovery research.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-2-(5-methylfuran-2-yl)-1,2-dihydroquinazolin-4-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Additionally, 3-Cyclopropyl-2-(5-methylfuran-2-yl)-1,2-dihydroquinazolin-4-one has been shown to induce apoptosis in cancer cells, possibly through the activation of certain signaling pathways.
Biochemical and Physiological Effects:
In vitro studies have demonstrated that 3-Cyclopropyl-2-(5-methylfuran-2-yl)-1,2-dihydroquinazolin-4-one can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of certain bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Cyclopropyl-2-(5-methylfuran-2-yl)-1,2-dihydroquinazolin-4-one in lab experiments include its unique chemical structure, which makes it an attractive target for drug discovery research. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on 3-Cyclopropyl-2-(5-methylfuran-2-yl)-1,2-dihydroquinazolin-4-one should focus on identifying its precise mechanism of action and its potential therapeutic applications. Additionally, further studies are needed to determine the pharmacokinetic and pharmacodynamic properties of this compound in vivo. Finally, the development of more efficient synthesis methods for 3-Cyclopropyl-2-(5-methylfuran-2-yl)-1,2-dihydroquinazolin-4-one may lead to its use as a lead compound for the development of novel therapeutics.
Synthesemethoden
The synthesis of 3-Cyclopropyl-2-(5-methylfuran-2-yl)-1,2-dihydroquinazolin-4-one involves a multistep process that requires the use of various reagents and solvents. The initial step involves the reaction of 5-methylfuran-2-carboxylic acid with cyclopropylamine to form the corresponding amide. This amide is then cyclized using a condensation reaction with 2-chloroquinazolin-4-one to give the final product, 3-Cyclopropyl-2-(5-methylfuran-2-yl)-1,2-dihydroquinazolin-4-one.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-2-(5-methylfuran-2-yl)-1,2-dihydroquinazolin-4-one has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of various diseases. This compound has been reported to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
Eigenschaften
IUPAC Name |
3-cyclopropyl-2-(5-methylfuran-2-yl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-6-9-14(20-10)15-17-13-5-3-2-4-12(13)16(19)18(15)11-7-8-11/h2-6,9,11,15,17H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMMFFPAVKUZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2NC3=CC=CC=C3C(=O)N2C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine](/img/structure/B7453580.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-morpholin-4-yl-2-phenylethanone](/img/structure/B7453582.png)
![N-(2,6-dimethylphenyl)-2-[[2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetyl]amino]acetamide](/img/structure/B7453588.png)
![N-[(2-fluorophenyl)methyl]-2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide](/img/structure/B7453595.png)


![3-O,5-O-dimethyl 4-O-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B7453622.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7453627.png)
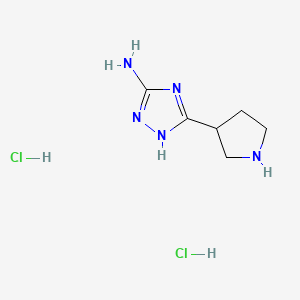

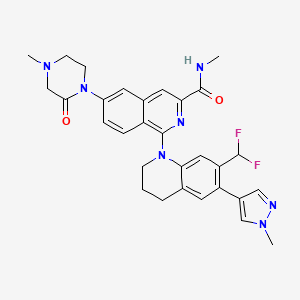
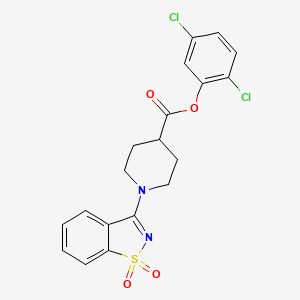
![N-benzyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7453685.png)
